Tetrabutylammonium tribromide

Catalog No.
S714454
CAS No.
38932-80-8
M.F
C₁₆H₃₆Br₃N
M. Wt
482.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium tribromide

CAS Number

38932-80-8

Product Name

Tetrabutylammonium tribromide

Molecular Formula

C₁₆H₃₆Br₃N

Molecular Weight

482.2 g/mol

InChI

InChI=1S/C16H36N.Br3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-2/h5-16H2,1-4H3;/q+1;-1

InChI Key

XXSLZJZUSYNITM-UHFFFAOYSA-N

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.Br[Br-]Br

Synonyms

N,N,N-Tributyl-1-butanaminium Bromide; N,N,N,N-Tetrabutylammonium Tribromide;

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.Br[Br-]Br

The exact mass of the compound Tetrabutylammonium tribromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrabutylammonium tribromide (TBATB, CAS 38932-80-8) is a stable, solid quaternary ammonium salt utilized primarily as a highly selective brominating agent and mild acid catalyst [1]. Unlike volatile and highly toxic liquid brominating agents, TBATB is a weighable, non-fuming solid that significantly improves handling safety and stoichiometric precision in industrial workflows [2]. Its solubility in a wide range of organic solvents and its ability to operate under mild, often solvent-free conditions make it a highly process-compatible reagent for the synthesis of complex pharmaceutical intermediates and specialty chemicals [3].

Generic substitution of TBATB with elemental liquid bromine (Br2) frequently fails due to bromine's high exothermicity and non-selective reactivity, which drives unwanted polybromination and requires extensive downstream purification [1]. Furthermore, liquid bromine poses severe handling, transport, and environmental hazards. While N-bromosuccinimide (NBS) is a common solid alternative, it often requires harsh refluxing conditions, toxic chlorinated solvents like carbon tetrachloride, or the addition of radical initiators to achieve acceptable yields [2]. In contrast, TBATB provides controlled, mild release of the tribromide ion, ensuring high regioselectivity and chemoselectivity without the need for harsh conditions or complex safety infrastructure [3].

Regioselective Monobromination of Activated Aromatics

In the electrophilic bromination of activated aromatic rings, TBATB demonstrates superior regiocontrol compared to molecular bromine. Studies show that at 20°C, TBATB achieves greater than 90% yield of para-bromoanilines from corresponding aromatic amines [1]. In contrast, using liquid bromine under similar conditions typically results in a complex mixture of polybrominated byproducts due to uncontrolled, highly exothermic reactivity [2].

Evidence DimensionYield of para-monobrominated aromatic amines
Target Compound Data>90% yield at 20°C
Comparator Or BaselineLiquid Br2 yields polybrominated mixtures with low target selectivity
Quantified DifferenceTBATB prevents polybromination, securing >90% target yield
ConditionsElectrophilic aromatic substitution at 20°C

High regioselectivity eliminates the need for costly chromatographic separations, directly lowering large-scale manufacturing costs.

Diastereoselective Bromination of Alkenes

TBATB provides strict stereochemical control during the bromination of carbon-carbon double bonds. When reacted with para-substituted chalcones in aprotic solvents, TBATB delivers exclusively the anti-addition product (trans-1,2-dibromide) in 95-98% isolated yields [1]. Conversely, free molecular bromine (Br2) addition to similar substrates often leads to variable mixtures of meso and d,l dibromides depending heavily on the solvent environment [2].

Evidence DimensionStereochemical purity and product yield
Target Compound Data95-98% yield of exclusive anti-addition product
Comparator Or BaselineFree Br2 yields variable mixtures of meso and d,l isomers
Quantified DifferenceTBATB ensures near 100% diastereoselectivity (anti-addition)
ConditionsBromination of chalcones in aprotic solvents at room temperature

Predictable stereochemistry is critical for synthesizing active pharmaceutical ingredients (APIs), reducing batch-to-batch variability.

Chemoselective Acetalization via In-Situ HBr Generation

Beyond direct halogenation, TBATB serves as an exceptionally mild, catalytic in-situ generator of HBr for carbonyl protection. When used in catalytic amounts with trialkyl orthoformate, TBATB achieves near-quantitative yields of acetals from aldehydes while leaving ketones completely unreacted [1]. Conventional mineral acid catalysts (e.g., HCl, H2SO4) lack this chemoselectivity and frequently degrade acid-sensitive protecting groups present in complex molecules [2].

Evidence DimensionChemoselective acetalization of aldehydes over ketones
Target Compound DataNear-quantitative yield of aldehyde acetals with 0% ketone reaction
Comparator Or BaselineMineral acids (HCl/H2SO4) cause simultaneous reaction and group degradation
Quantified DifferenceAbsolute chemoselectivity for aldehydes over ketones
ConditionsCatalytic TBATB with trialkyl orthoformate in absolute alcohol

Enables streamlined multi-step syntheses by protecting specific functional groups without damaging sensitive molecular architectures.

Regioselective Synthesis of Pharmaceutical Intermediates

TBATB is the right choice for the monobromination of highly activated aromatic rings, such as anilines and phenols, where avoiding polybromination is critical for yield and purity [1].

Stereocontrolled Alkene Halogenation

In workflows requiring strict diastereoselectivity, such as the anti-addition bromination of chalcones or allyl glycosides, TBATB provides predictable stereochemical outcomes that liquid bromine cannot match [2].

Mild Chemoselective Carbonyl Protection

TBATB is highly effective as a catalytic HBr generator for the selective acetalization of aldehydes in the presence of ketones, making it ideal for complex, multi-step organic syntheses involving acid-sensitive protecting groups [3].

Green and Solvent-Free Bromination Protocols

For facilities aiming to eliminate toxic chlorinated solvents and fuming liquid halogens, TBATB's solid-state stability allows for efficient, easily weighable, and sometimes solvent-free bromination procedures [4].

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (13.73%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (86.27%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.27%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.27%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Tetrabutylammonium tribromide

Dates

Last modified: 08-15-2023

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